molecular formula C22H28O10 B13441779 3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone

3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone

Katalognummer: B13441779
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: KLLLSKGSYAFMPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,9,16,19,22-Hexaoxabicyclo[2231]octacosa-1(28),24,26-triene-2,10,15,23-tetrone is a complex organic compound with the molecular formula C22H28O10 It is known for its unique bicyclic structure, which includes multiple oxygen atoms and conjugated double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone can be achieved through several synthetic routes. One common method involves the reaction of specific diols with cyclic anhydrides under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone has several scientific research applications:

Wirkmechanismus

The mechanism by which 3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone is unique due to its specific arrangement of oxygen atoms and conjugated double bonds, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity .

Eigenschaften

Molekularformel

C22H28O10

Molekulargewicht

452.5 g/mol

IUPAC-Name

3,6,9,16,19,22-hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone

InChI

InChI=1S/C22H28O10/c23-19-6-1-2-7-20(24)30-13-9-28-11-15-32-22(26)18-5-3-4-17(16-18)21(25)31-14-10-27-8-12-29-19/h3-5,16H,1-2,6-15H2

InChI-Schlüssel

KLLLSKGSYAFMPV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)OCCOCCOC(=O)C2=CC=CC(=C2)C(=O)OCCOCCOC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.